molecular formula C14H11FN4O2S B2662220 methyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate CAS No. 852374-27-7

methyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate

Cat. No.: B2662220
CAS No.: 852374-27-7
M. Wt: 318.33
InChI Key: YLIIFWDAHKVCAD-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a fluorophenyl group and a sulfanyl acetate moiety attached. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Formation of the Pyridazine Ring: The triazole intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring. This step often requires the use of a strong acid or base as a catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the triazolopyridazine intermediate.

    Attachment of the Sulfanyl Acetate Moiety: Finally, the sulfanyl acetate moiety is attached through a thiol-esterification reaction, where a thiol compound reacts with an acyl chloride or ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) are used to hydrolyze the ester moiety.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

    Hydrolysis: Carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to the active site of enzymes, inhibiting their activity. The fluorophenyl group may enhance the binding affinity and specificity of the compound. The sulfanyl acetate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Methyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate can be compared with other similar compounds, such as:

    Methyl 2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate: This compound has a similar structure but with a different fluorophenyl substitution pattern and a propanoate moiety instead of acetate.

    Methyl (2S)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate: This compound has a butanoate moiety instead of acetate, which may affect its pharmacokinetic properties.

    Other Triazolopyridazine Derivatives: Various derivatives with different substituents on the triazole and pyridazine rings can be compared in terms of their biological activities and chemical reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl acetate moiety, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

methyl 2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c1-21-13(20)8-22-12-7-6-11-16-17-14(19(11)18-12)9-2-4-10(15)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIIFWDAHKVCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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